4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid

Lipophilicity Linker Design Conformational Flexibility

4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid (CAS 1006963-04-7) is a heterobifunctional building block composed of a 1-ethylpyrazole head group linked to a para-benzoic acid moiety via a flexible aminomethyl spacer. This compound belongs to the class of pyrazole-containing benzoic acid derivatives, which are widely employed as key intermediates in medicinal chemistry for generating screening libraries, optimizing pharmacokinetic properties, and constructing proteolysis-targeting chimeras (PROTACs).

Molecular Formula C14H17N3O2
Molecular Weight 259.309
CAS No. 1006963-04-7
Cat. No. B2507788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid
CAS1006963-04-7
Molecular FormulaC14H17N3O2
Molecular Weight259.309
Structural Identifiers
SMILESCCN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H17N3O2/c1-2-17-10-12(9-16-17)8-15-7-11-3-5-13(6-4-11)14(18)19/h3-6,9-10,15H,2,7-8H2,1H3,(H,18,19)
InChIKeyYNCSSCXIQQFSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid (CAS 1006963-04-7) – A Structurally Differentiated Pyrazole-Aminomethyl-Benzoic Acid Building Block


4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid (CAS 1006963-04-7) is a heterobifunctional building block composed of a 1-ethylpyrazole head group linked to a para-benzoic acid moiety via a flexible aminomethyl spacer . This compound belongs to the class of pyrazole-containing benzoic acid derivatives, which are widely employed as key intermediates in medicinal chemistry for generating screening libraries, optimizing pharmacokinetic properties, and constructing proteolysis-targeting chimeras (PROTACs) . Unlike direct-linked analogs lacking the methyleneamine bridge, the extended spacer arm confers distinct geometric and physicochemical properties that are critical for molecular recognition, linker design, and structure-activity relationship (SAR) exploration .

Why 4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid Cannot Be Interchanged with Closely Related Pyrazole-Benzoic Acid Analogs


Simple in-class substitution of 4-((((1-ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid is not possible because subtle structural modifications—such as the presence or absence of the methylene spacer, the position of the carboxylic acid on the phenyl ring, and the N-alkyl substituent on the pyrazole—dramatically alter critical physicochemical determinants including lipophilicity, hydrogen-bonding capacity, and conformational flexibility . These properties directly govern solubility, passive membrane permeability, target binding entropy, and the compound's suitability as a linker component in bifunctional degraders, making blind substitution a risk for failed SAR campaigns or irreproducible biological data [1]. The quantitative evidence below details exactly where this compound diverges from its closest commercially available alternatives, thereby enabling rational procurement decisions.

Quantitative Differentiation Evidence for 4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid Relative to Key Analogs


Extended Aminomethyl Spacer Provides One Additional Rotatable Bond and ~3.6 Log Unit Lower Lipophilicity Versus the Direct-Linked 4-{[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006963-85-4)

The target compound (CAS 1006963-04-7) incorporates an aminomethyl (–CH2–NH–CH2–) spacer between the pyrazole and benzoic acid motifs, whereas the close analog 4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006963-85-4) directly links the amine to the phenyl ring. This structural difference increases the rotatable bond count from 5 to 6 and drastically reduces lipophilicity: the computed XLogP3 of the target is –1.4 versus a computed LogP of 2.21 for the direct-linked analog , representing a ΔLogP of approximately –3.6 units. The extended spacer also renders the secondary amine more solvent-exposed, which, in combination with the lower LogP, predicts markedly improved aqueous solubility and a distinct hydrogen-bonding profile.

Lipophilicity Linker Design Conformational Flexibility

Ortho- (CAS 1006348-53-3) vs. Para-Benzoic Acid Regioisomerism Results in >3.5 Log Unit Difference in Computed Lipophilicity

The ortho-substituted isomer 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006348-53-3) presents the carboxyl group adjacent to the aminomethyl linker. PubChem-computed XLogP3-AA for this ortho isomer is 2.1 [1], compared to –1.4 for the para-substituted target, yielding a ΔLogP of –3.5. The ortho arrangement also introduces potential intramolecular hydrogen bonding between the amine and the carboxylic acid, which can mask H-bond donor/acceptor capacity and alter conformational preferences. In contrast, the para configuration of the target enforces spatial separation between the acid and the basic amine, ensuring predictable, independent reactivity of both functional groups.

Regioisomerism Drug-likeness Carboxylic Acid Geometry

Topological Polar Surface Area of 67.2 Ų and Four H-Bond Acceptors Position the Target Favorably for CNS Multiparameter Optimization (MPO) Relative to More Lipophilic Analogs

The topological polar surface area (TPSA) of the target compound is calculated as 67.2 Ų . This value, combined with a low XLogP3 of –1.4, situates the compound near the favorable region of the CNS MPO desirability score, which rewards TPSA < 76 Ų and LogP between 1 and 3 for central nervous system penetration. In contrast, the ortho-isomer comparator (CAS 1006348-53-3) has a TPSA of 58.6 Ų but a significantly higher XLogP3-AA of 2.1 [1], pulling it outside the optimal CNS MPO window. For peripheral-target applications, the lower LogP of the target may translate to reduced hERG binding and metabolic clearance, both of which are positively correlated with lipophilicity.

CNS Drug Design Physicochemical Property Space Permeability

Commercially Available Purity (97–98%) and Predicted Boiling Point (450.7 °C) Enable Reproducible Synthetic Transformations and Quality Control

Multiple vendor sources consistently list the purity of CAS 1006963-04-7 at 97–98% , providing a reliable purity benchmark that facilitates weighing, stoichiometry calculation, and reaction reproducibility. The predicted boiling point of 450.7 ± 35.0 °C and density of 1.20 ± 0.1 g/cm³ (20 °C) further aid in solvent selection, distillation planning, and hazard assessment. By comparison, the ortho-isomer (CAS 1006348-53-3) is typically listed at 95% purity , meaning that for applications requiring ≥97% starting material, a pre-purification step would be necessary, adding time and cost.

Purity Specification Quality Control Reproducibility

The Bifunctional Architecture with a Flexible Secondary Amine Linker is Uniquely Suited for PROTAC Linker Attachment Compared to Non-Amine or Direct-Linked Analogs

The simultaneous presence of a terminal carboxylic acid (for amide coupling to a ligand of interest) and a secondary amine within the linker arm provides a synthetic branching point that is absent in the direct-linked analog 4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006963-85-4). In PROTAC design, linkers containing secondary amines can be further functionalized (e.g., via reductive amination or sulfonamide formation) to attach E3 ligase recruiting elements without requiring orthogonal protecting group strategies . The compound's six rotatable bonds also span a length (~8–10 Å in extended conformation) that bridges the optimal 12–20 Å range frequently cited for ternary complex formation [1].

PROTAC Linkers Bifunctional Molecules Targeted Protein Degradation

Evidence-Backed Application Scenarios for Procuring 4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid


Design and Synthesis of CNS-Penetrant Screening Libraries

The low computed XLogP3 (–1.4) and optimal TPSA (67.2 Ų) of CAS 1006963-04-7 make it an ideal acid-bearing building block for constructing compound libraries targeting CNS enzymes or receptors. By amide-coupling the benzoic acid to diverse amine-capped pharmacophores, medicinal chemists can rapidly generate analogs that fall within the favorable CNS MPO space, increasing the probability of identifying brain-penetrant hits. This contrasts with the use of more lipophilic pyrazole-benzoic acid analogs, which would require additional polarity-introducing modifications to achieve comparable desirability scores.

PROTAC Linker Derivatization with an Embedded Secondary Amine Branching Point

The secondary amine positioned within the linker region of the target compound serves as a valuable branching point for PROTAC assembly . Researchers can first conjugate the benzoic acid to a target-protein ligand via standard amide coupling, then utilize the free amine to introduce an E3 ligase recruiting element through reductive amination, sulfonamide formation, or urea linkage. This sequential, chemoselective functionalization strategy is not feasible with the direct-linked analog (CAS 1006963-85-4), which lacks an amine handle in the linker.

Physicochemical Property-Driven SAR Studies at the Pyrazole N1-Position

The 1-ethyl substitution on the pyrazole ring provides a specific hydrophobicity and steric profile that can be systematically varied. The quantified lipophilicity difference (ΔLogP ≈ –3.6 relative to the direct-linked para analog) establishes a baseline for SAR exploration: researchers can use this compound as the ‘ethyl anchor’ scaffold and compare it against N1-methyl, N1-propyl, and N1-isopropyl variants to deconvolute the contributions of N-alkyl chain length to potency, selectivity, and metabolic stability.

Quality-Controlled Intermediate for Parallel Synthesis and High-Throughput Experimentation

With commercially available purity consistently at 97–98% and well-defined predicted physical properties including a boiling point of 450.7 °C and density of 1.20 g/cm³ , this compound is suitable for automated parallel synthesis platforms. The high initial purity minimizes downstream purification bottlenecks, while the predicted boiling point supports safe handling during solvent evaporation and high-temperature reaction steps, reducing the risk of thermal degradation during scale-up.

Quote Request

Request a Quote for 4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.